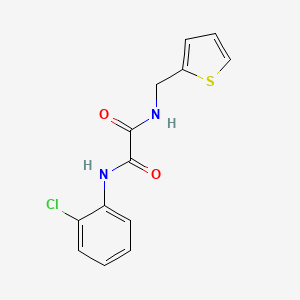
5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as DBM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DBM belongs to the class of thiazolidinone compounds and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one acts by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. NF-κB is known to be activated in response to various stimuli, including cytokines, oxidative stress, and microbial products. Once activated, NF-κB translocates to the nucleus and activates the transcription of various genes that are involved in the inflammatory response. 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the translocation of NF-κB to the nucleus, thereby preventing the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to possess a wide range of biochemical and physiological effects. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been extensively studied, and its biological activities have been well characterized. However, there are also limitations to the use of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments. 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that may not accurately represent the biological activities of natural compounds. In addition, the mechanism of action of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One area of research is the development of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved biological activities. Another area of research is the investigation of the mechanism of action of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. Understanding the mechanism of action of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one may lead to the development of new therapies for inflammatory diseases, cancer, and diabetes. Finally, the therapeutic potential of 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one in human clinical trials needs to be explored.
Applications De Recherche Scientifique
5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-diabetic properties. 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells by activating the p53 pathway. In addition, 5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Propriétés
IUPAC Name |
(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NOS2/c1-2-5-16-12(17)11(19-13(16)18)7-8-3-4-9(14)10(15)6-8/h3-4,6-7H,2,5H2,1H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOAZJRAIGNCQX-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC(=C(C=C2)Cl)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)Cl)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3,4-dichlorobenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4853437.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxy-5-methylphenyl)acetamide](/img/structure/B4853441.png)

![3-{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4853471.png)
![4-{[({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)amino]methyl}benzenesulfonamide](/img/structure/B4853478.png)
![N-methyl-N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4853480.png)

![N-(sec-butyl)-N'-[1-(4-ethoxyphenyl)propyl]urea](/img/structure/B4853488.png)

![1-{5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furoyl}-4-[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B4853505.png)
![(4-chlorophenyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4853508.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B4853515.png)

![2-[(5-chloro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4853547.png)